1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biological processes. In
Wirkmechanismus
The mechanism of action of 1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea is not fully understood. However, it is known that this compound interacts with various biological targets, such as enzymes, receptors, and ion channels. This interaction results in the modulation of various cellular processes, such as cell proliferation, apoptosis, and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Some of these effects include:
1. Inhibition of Enzymes: this compound has been shown to inhibit various enzymes, such as tyrosine kinases and phosphodiesterases.
2. Modulation of Ion Channels: this compound has been shown to modulate various ion channels, such as voltage-gated calcium channels and NMDA receptors.
3. Neuroprotective Effects: this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. High Potency: this compound is a highly potent compound, which makes it a valuable tool for studying various biological processes.
2. Selectivity: this compound is a selective compound, which means that it interacts with specific biological targets without affecting other cellular processes.
Limitations:
1. Solubility: this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
2. Stability: this compound is not very stable and can degrade over time, which can affect the results of experiments.
Zukünftige Richtungen
1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea has several potential future directions for scientific research. Some of these include:
1. Development of New Anticancer Agents: this compound has shown promise as an anticancer agent. Future research could focus on developing new compounds based on this structure that have even greater potency and selectivity.
2. Neurological Disorders: this compound has shown neuroprotective effects in various models of neurological disorders. Future research could focus on developing new compounds based on this structure that have even greater neuroprotective effects.
3. Infectious Diseases: this compound has shown antibacterial and antiviral properties. Future research could focus on developing new compounds based on this structure that have even greater antimicrobial activity.
In conclusion, this compound is a valuable compound for scientific research. This compound has a wide range of applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Future research on this compound could lead to the development of new drugs for various diseases.
Synthesemethoden
The synthesis method of 1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea involves the reaction of 3-cyclopropylthioureido-pyridine with 6-(chloromethyl)benzimidazole in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography, recrystallization, or HPLC.
Wissenschaftliche Forschungsanwendungen
1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Some of the scientific research applications of this compound include:
1. Cancer Research: this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been studied for its potential use as an anticancer agent.
2. Neurological Disorders: this compound has been shown to have neuroprotective effects in various models of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
3. Infectious Diseases: this compound has been shown to have antibacterial and antiviral properties. This compound has been studied for its potential use as an antimicrobial agent.
Eigenschaften
IUPAC Name |
1-[[6-(benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5S/c23-17(21-13-6-7-13)19-10-12-5-8-16(18-9-12)22-11-20-14-3-1-2-4-15(14)22/h1-5,8-9,11,13H,6-7,10H2,(H2,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDELDGFNANZAMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NCC2=CN=C(C=C2)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.